molecular formula C8H8BrNO B1279644 2-(3-Bromophenyl)acetamide CAS No. 60312-83-6

2-(3-Bromophenyl)acetamide

Cat. No.: B1279644
CAS No.: 60312-83-6
M. Wt: 214.06 g/mol
InChI Key: JEYSSRJRKIAJIO-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Organic Compound Research

2-(3-Bromophenyl)acetamide is classified as a halogenated organic compound due to the presence of a bromine atom. cymitquimica.com The inclusion of halogen atoms, such as bromine, into an organic molecule can significantly alter its physical and chemical properties. ontosight.ai This alteration can lead to enhanced binding affinity and selectivity for biological targets, a feature that is highly sought after in medicinal chemistry.

The family of haloacetamides, to which this compound belongs, represents an important class of compounds in synthetic and research applications. The bromine atom on the phenyl ring influences the compound's reactivity, making it a useful intermediate for various chemical transformations. cymitquimica.com Specifically, the bromine atom can be replaced through nucleophilic substitution reactions, allowing for the synthesis of diverse derivatives.

Significance of the Acetamide (B32628) Functional Group in Medicinal and Synthetic Chemistry

The acetamide functional group is a cornerstone in both medicinal and synthetic chemistry. ontosight.aifiveable.me Amide bonds are notably stable and are fundamental to the structure of proteins and enzymes. organicchemexplained.com This stability makes the acetamide group a desirable feature in the design of new drug molecules. organicchemexplained.comarchivepp.com

In the realm of synthetic chemistry, acetamides are versatile building blocks. fiveable.me They can be used as precursors in the synthesis of a wide array of other organic compounds. fiveable.me The acetamide group's ability to participate in hydrogen bonding also influences the solubility and reactivity of the molecules it is part of. fiveable.me

Table 1: Significance of the Acetamide Functional Group

Field Significance Supporting Facts
Medicinal Chemistry Crucial for drug development. archivepp.com Found in many pharmaceutical compounds. fiveable.me The amide bond is a key structural component of proteins. organicchemexplained.com
Provides molecular stability. organicchemexplained.com Amides are generally more stable to hydrolysis than esters. organicchemexplained.com
Synthetic Chemistry Versatile building block. fiveable.me Can be synthesized from carboxylic acids and amines. organicchemexplained.com

Overview of Current Research Trajectories and Potential for this compound

Current research on this compound primarily focuses on its role as a versatile intermediate in organic synthesis. evitachem.comlookchem.com It serves as a foundational building block for creating more complex molecules with potential applications in pharmaceuticals and other industries. evitachem.comlookchem.com

Researchers are exploring the synthesis of various derivatives from this compound to develop new compounds with potential biological activities. smolecule.com For instance, it can be used to synthesize molecules that may serve as lead compounds for developing new antimicrobial or anticancer agents. smolecule.com Furthermore, it is employed in studies investigating the metabolic pathways and mechanisms of action of different drugs. evitachem.com The compound's structural and chemical properties make it a valuable tool for these research endeavors.

Table 2: Chemical and Physical Properties of this compound

Property Value Source
CAS Number 60312-83-6 fluorochem.co.uk
Molecular Formula C8H8BrNO cymitquimica.com
Molecular Weight 214.06 g/mol
Appearance Solid sigmaaldrich.com
Boiling Point 322-326 °C epa.gov
Melting Point 83-117 °C epa.gov

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. cymitquimica.com | cymitquimica.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYSSRJRKIAJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471350
Record name 2-(3-bromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60312-83-6
Record name 2-(3-bromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies for 2 3 Bromophenyl Acetamide

Reactivity Profile of the Bromo-Substituted Phenyl Moiety in 2-(3-Bromophenyl)acetamide

The bromophenyl moiety is a versatile handle for introducing molecular complexity, primarily through carbon-carbon and carbon-heteroatom bond-forming reactions. The bromine atom's position on the aromatic ring influences its reactivity in various transformations.

The bromine atom of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing C-C bonds. wikipedia.org These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. diva-portal.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or a trifluoroborate salt, in the presence of a palladium catalyst and a base. wikipedia.orgdiva-portal.org It is widely used to synthesize biaryl compounds. While specific studies on this compound are not extensively detailed, the reactivity of its isomers, such as N-(2-bromophenyl)acetamide and N-(4-bromophenyl)acetamide, is well-documented, providing a reliable model for its expected behavior. orgsyn.orgquizlet.com The reaction tolerates a wide variety of functional groups and can be carried out in aqueous solvents, often facilitated by a phase-transfer agent like tetrabutylammonium (B224687) bromide (TBAB) to enhance substrate solubility and reaction rates. quizlet.com

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by palladium complexes and requires a base. wikipedia.orgorganic-chemistry.org The choice of catalyst, ligands, and reaction conditions can influence the efficiency and selectivity of the coupling. mdpi.com Ligand-free systems with low palladium loading have been developed for aryl bromides, which are of significant industrial interest. rug.nl The reaction typically yields the trans-substituted alkene as the major product. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org It is generally co-catalyzed by palladium and copper(I) salts and requires a base, often an amine. organic-chemistry.orgresearchgate.net This method is a powerful tool for the synthesis of arylalkynes. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.orgresearchgate.net The reaction proceeds under mild conditions and is used in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.orgresearchgate.net

Table 1: Typical Conditions for Cross-Coupling Reactions of Aryl Bromides
ReactionTypical CatalystCoupling PartnerTypical BaseCommon Solvents
Suzuki-MiyauraPd(PPh₃)₄, Pd(OAc)₂Arylboronic acid (Ar-B(OH)₂)K₂CO₃, K₃PO₄, NaOAcDME, Toluene, Water, Dioxane
HeckPd(OAc)₂, PdCl₂Alkene (e.g., Styrene, Acrylate)Et₃N, K₂CO₃, NaOAcDMF, NMP, Acetonitrile
SonogashiraPdCl₂(PPh₃)₂, CuI (co-catalyst)Terminal Alkyne (RC≡CH)Et₃N, PiperidineDMF, THF, Acetonitrile

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally challenging. The SNAr reaction typically proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). uomustansiriyah.edu.iqlibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. libretexts.org

In this compound, the acetamido group (-NHCOCH₃) is not a strong activating group for this reaction. Furthermore, its meta position relative to the bromine atom does not allow for effective resonance stabilization of the Meisenheimer complex. Consequently, direct displacement of the bromine by common nucleophiles (e.g., amines, alkoxides) requires harsh conditions. vulcanchem.com However, substitution may be possible under specific circumstances, such as through a benzyne (B1209423) mechanism involving elimination-addition, which requires the use of a very strong base like sodium amide (NaNH₂) to deprotonate a hydrogen ortho to the bromine, leading to a highly reactive benzyne intermediate. uomustansiriyah.edu.iq Alternatively, metal-catalyzed nucleophilic substitution reactions could provide a pathway for this transformation. Some sources suggest that the bromine atom can undergo nucleophilic substitution, which may allow for the introduction of various nucleophiles. smolecule.comsmolecule.com

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) Utilizing this compound

Transformations Involving the Acetamide (B32628) Functional Group of this compound

The acetamide group offers a secondary site for chemical modification, including hydrolysis, further amidation, and reactions at the nitrogen atom.

The amide bond in this compound can be cleaved through hydrolysis or transformed via amidation reactions.

Hydrolysis: Under acidic or basic conditions, the acetamide functional group can undergo hydrolysis to yield 3-bromoaniline (B18343) and acetic acid. evitachem.com For example, refluxing with aqueous sodium hydroxide (B78521) can effect this transformation. google.com This reaction provides a route to 3-bromoaniline, a valuable synthetic intermediate itself.

Amidation: While this compound is an amide, the term "amidation" in this context can refer to transamidation or its use in coupling reactions after hydrolysis. Direct amidation methods, often using boron-based reagents like B(OCH₂CF₃)₃, have become effective for coupling carboxylic acids and amines. acs.orgacs.org Following hydrolysis to 3-bromoaniline, this amine could be re-acylated with a different carboxylic acid to form a new amide. Transamidation, the exchange of the amine portion of an amide, could potentially be achieved, for example, by reacting this compound with a different amine, though this often requires specific catalysts or harsh conditions.

The nitrogen atom of the acetamide group, after deprotonation, can act as a nucleophile, allowing for N-functionalization. This reactivity is key to building more complex heterocyclic structures.

N-Functionalization: The amide proton can be removed by a suitable base, and the resulting anion can be alkylated or arylated. For instance, reaction with 2-bromo-N-(2-bromophenyl) acetamide and potassium carbonate in DMF has been used to synthesize more complex derivatives, demonstrating the nucleophilicity of the amide nitrogen in related systems. nih.gov

Cyclization Reactions: this compound and its derivatives can serve as precursors for various heterocyclic systems through intramolecular cyclization reactions. The specific reaction pathway depends on the other functional groups present in the molecule. For example, derivatives of N-allyl-2-bromophenyl-acetamide have been shown to undergo intramolecular radical cyclization to form indolines under visible-light photoredox catalysis. rsc.org Similarly, the synthesis of amide-containing quinazolinones and isoquinolinones has been achieved through cascade reactions involving acetamide derivatives, highlighting the versatility of the acetamide group in constructing polycyclic frameworks. mdpi.comrsc.org

Hydrolysis and Amidation Reactions of this compound

Design and Synthesis of Novel Derivatives from this compound as Precursors

The dual reactivity of this compound makes it a versatile starting material for the synthesis of a diverse array of novel compounds. By strategically combining reactions at the bromophenyl ring and the acetamide group, chemists can construct complex molecular architectures.

Research has demonstrated the use of bromo-substituted phenylacetamides as key building blocks in medicinal chemistry and materials science. For example, derivatives have been synthesized and investigated for their potential as antidiabetic and antifungal agents. nih.govsemanticscholar.org The synthesis of 2,2'-((5,5'-(butane-1,4-diyl)bis(4-phenyl-4H-1,2,4-triazole-5,3-diyl))bis(sulfanediyl))bis(N-(m-bromophenyl)acetamide) from 2-chloro-N-(m-bromophenyl)acetamide highlights how the core structure can be incorporated into larger, more complex molecules with potential biological activity. ekb.eg Similarly, N-(3-Bromophenyl)-2-(4-formylphenoxy)acetamide has been synthesized as an intermediate for further derivatization. rsc.org These examples underscore the role of this compound and its close analogs as foundational scaffolds in discovery chemistry.

Table 2: Examples of Derivatives Synthesized from Bromo-substituted Phenylacetamides
Derivative ClassPrecursor/Related PrecursorSynthetic StrategyPotential Application AreaReference
Benzothiazine Acetamides2-bromo-N-(2-bromophenyl) acetamideN-Alkylation of benzothiazine with the bromoacetamide derivativeAntidiabetic Agents nih.gov
IndolinesN-allyl-2-bromophenyl-acetamideIntramolecular radical cyclizationHeterocyclic Synthesis rsc.org
QuinazolinonesN-(3-bromophenyl)-2-(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl)acetamideCarbamoylation/Cyclization of alkenesMedicinal Chemistry mdpi.com
Triazolyl-sulfanyl AcetohydrazidesN'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazidesCondensation with aromatic aldehydesAntifungal Agents semanticscholar.org
Bis-triazolyl Acetamides2-chloro-N-(m-bromophenyl)acetamideS-alkylation using phase transfer catalysisMedicinal Chemistry ekb.eg

Exploration of Heterocyclic Compounds Incorporating this compound Fragments (e.g., Thiazole (B1198619) Derivatives)

The incorporation of the this compound moiety into heterocyclic systems is a significant strategy for developing novel chemical entities. The thiazole ring, in particular, is a common target in medicinal chemistry due to its presence in numerous biologically active compounds. ekb.egchemhelpasap.com

A primary method for the synthesis of thiazole derivatives from an acetamide precursor is the Hantzsch thiazole synthesis. chemhelpasap.com This reaction classically involves the condensation of an α-halocarbonyl compound with a thioamide. chemhelpasap.com For this compound, this pathway would first require the halogenation of the α-methylene group (the carbon atom between the phenyl ring and the carbonyl group) to form a key intermediate, such as 2-chloro-2-(3-bromophenyl)acetamide or 2-bromo-2-(3-bromophenyl)acetamide. This α-haloacetamide intermediate can then react with various thio-compounds. For example, reaction with thiourea (B124793) would yield a 2-aminothiazole (B372263) derivative, a common scaffold in drug discovery. arabjchem.org The general mechanism begins with an SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com

This synthetic approach is highly versatile. By using different thioamides or thioureas, a variety of substituents can be introduced at the 2-position of the thiazole ring. Research on analogous compounds, such as 2-chloro-N-phenylacetamide, has demonstrated successful synthesis of N-phenyl-thiazole derivatives upon reaction with thiourea, thiosemicarbazide, or thioacetamide. ekb.egekb.eg This highlights the feasibility of applying this strategy to this compound to generate a library of novel thiazoles.

The table below outlines potential thiazole derivatives accessible from this compound via the Hantzsch synthesis pathway.

Precursor 1: α-Halo-2-(3-bromophenyl)acetamidePrecursor 2: Thio-CompoundResulting Thiazole Derivative (Hypothetical)
2-chloro-2-(3-bromophenyl)acetamideThiourea2-Amino-4-(3-bromophenyl)thiazole
2-chloro-2-(3-bromophenyl)acetamideThioacetamide4-(3-Bromophenyl)-2-methylthiazole
2-chloro-2-(3-bromophenyl)acetamidePhenylthioamide4-(3-Bromophenyl)-2-phenylthiazole

Beyond the Hantzsch synthesis, the bromine atom on the phenyl ring enables other cyclization strategies. Intramolecular cyclization reactions, often catalyzed by transition metals like copper or palladium, can be employed to construct fused heterocyclic systems. acs.orgnih.gov For instance, derivatives of 2-(bromophenyl)acetamide have been shown to undergo intramolecular tandem reactions to form complex polycyclic structures like indolo[3,2-c]quinolinones. acs.org Similarly, intramolecular radical cyclizations can be used to access indolines from N-allyl-2-bromophenyl-acetamide precursors. rsc.org These advanced methods demonstrate the utility of the this compound fragment as a versatile building block for diverse and complex heterocyclic scaffolds.

Development of Bioisosteres and Analogues of this compound

The development of bioisosteres and analogues is a cornerstone of medicinal chemistry, aimed at optimizing the pharmacological profile of a lead compound. Bioisosterism involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of enhancing activity, improving selectivity, or reducing toxicity. researchgate.net For this compound, several derivatization strategies can be envisioned to generate such analogues.

Modification of the Phenyl Ring:

The phenyl ring is a prime target for modification. The bromine atom at the 3-position can be replaced or used as a chemical handle for further reactions.

Positional Isomerism: Moving the bromine atom to the 2- or 4-position would create structural isomers with different electronic and steric properties, potentially leading to altered interactions with biological targets.

Halogen Exchange: Replacing the bromine with other halogens like chlorine or fluorine can fine-tune the lipophilicity and electronic nature of the phenyl ring.

Suzuki-Miyaura Cross-Coupling: The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. The Suzuki reaction, which couples an organohalide with an organoboron compound, is a powerful tool for creating new carbon-carbon bonds. preprints.orgquizlet.com Reacting this compound with various arylboronic acids can generate a library of biaryl analogues, significantly expanding the structural diversity. researchgate.netnih.gov This method tolerates a wide range of functional groups, allowing for the introduction of diverse aromatic and heterocyclic substituents. nih.gov

Bioisosteric Replacements:

Bioisosteric replacement can be applied to various parts of the this compound molecule.

Ring Equivalents: The entire 3-bromophenyl ring could be replaced with a bioisosteric heterocycle, such as a pyridine, thiophene, or pyrazole (B372694) ring, to explore different spatial arrangements and hydrogen bonding capabilities.

Functional Group Isosteres: Specific functional groups can be swapped. For instance, in related acetamide compounds, a cyano group has been proposed as a bioisostere for a trifluoromethyl group to enhance metabolic stability while maintaining electron-withdrawing properties. Similarly, the amide linker itself offers opportunities for modification, such as its replacement with other groups explored in various drug design programs. tandfonline.com

The table below summarizes key strategies for the development of bioisosteres and analogues of this compound.

Derivatization StrategyTarget SiteExample ModificationPotential Outcome
Suzuki Cross-CouplingPhenyl Ring (C-Br bond)Reaction with 4-methoxyphenylboronic acidSynthesis of 2-(4'-methoxy-[1,1'-biphenyl]-3-yl)acetamide
Halogen ExchangePhenyl Ring (Br atom)Replacement of Bromine with FluorineCreation of 2-(3-fluorophenyl)acetamide (B2770729) analogue
Positional IsomerismPhenyl RingRelocation of Bromine to C-4 positionSynthesis of 2-(4-bromophenyl)acetamide (B1582204)
Bioisosteric Ring ReplacementPhenyl RingReplacement of phenyl with thiopheneCreation of 2-(bromothiophen-yl)acetamide analogue
Functional Group BioisosterismAcetamide LinkerReplacement of -CONH₂ with a tetrazole ringIntroduction of a carboxylic acid bioisostere

These rational design strategies allow for the systematic exploration of the chemical space around the this compound scaffold, facilitating the discovery of new compounds with optimized properties.

Advanced Spectroscopic and Structural Elucidation of 2 3 Bromophenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(3-Bromophenyl)acetamide (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR spectroscopy confirm the positions of substituents on the phenyl ring and the presence of the acetamide (B32628) group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 4-bromophenyl acetamide, characteristic peaks are observed at δ 168.36 (C=O), 136.91, 131.95, 121.36, and 116.86 for the aromatic carbons, and at δ 24.63 for the methyl carbon. rsc.org The specific chemical shifts of the aromatic carbons are influenced by the bromine substituent.

2D NMR Techniques: Two-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed for unambiguous assignment of proton and carbon signals, especially in complex molecules. emerypharma.com COSY experiments reveal scalar couplings between protons, helping to establish connectivity within the aromatic ring and the acetamide side chain. emerypharma.com HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR spectra.

Table 1: Representative NMR Data for a Bromophenylacetamide Analog (4-Bromophenyl acetamide)

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 7.42 m Aromatic-H
¹H 7.35 br s NH
¹H 2.18 s CH₃
¹³C 168.36 - C=O
¹³C 136.91 - Aromatic-C
¹³C 131.95 - Aromatic-C
¹³C 121.36 - Aromatic-C
¹³C 116.86 - Aromatic-C
¹³C 24.63 - CH₃

Data is for 4-bromophenyl acetamide as a representative example. rsc.org

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. savemyexams.com

Accurate Mass Determination: High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. The calculated exact mass of 2-(4-bromophenyl)acetamide (B1582204) is 212.97893 Da. nih.gov Experimental determination of the m/z value with high accuracy confirms the molecular formula of the compound. For instance, the m/z for 4-bromophenyl acetamide has been reported as 212.98. rsc.org

Fragmentation Analysis: In the mass spectrometer, molecules are ionized and can break apart into smaller, characteristic fragments. youtube.comlibretexts.org The fragmentation pattern is a molecular fingerprint that aids in structure elucidation. For aromatic amides, common fragmentation pathways include cleavage of the bond between the carbonyl group and the nitrogen atom, as well as loss of the bromine atom. miamioh.edu The analysis of these fragments helps to piece together the structure of the original molecule. The most intense peak in the spectrum is known as the base peak and often corresponds to a particularly stable fragment ion. youtube.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.com The resulting spectra provide information about the functional groups present in the compound.

Infrared (IR) Spectroscopy: The IR spectrum of an acetamide derivative will show characteristic absorption bands. For example, the N-H stretching vibration typically appears in the region of 3300-3500 cm⁻¹. The C=O stretching of the amide group (Amide I band) is a strong absorption usually found between 1630 and 1695 cm⁻¹. The N-H bending vibration (Amide II band) is observed around 1550-1640 cm⁻¹. The C-Br stretching vibration is expected in the lower frequency region of the spectrum. These characteristic bands confirm the presence of the acetamide and bromophenyl moieties. researchgate.neteurjchem.com

Raman Spectroscopy: Raman spectroscopy also provides information about molecular vibrations. While strong in the IR spectrum, the C=O stretch is often a weaker band in the Raman spectrum. Conversely, aromatic ring vibrations, which can be weak in the IR, often show strong signals in the Raman spectrum. americanpharmaceuticalreview.com The combination of IR and Raman data provides a more complete picture of the vibrational modes of this compound.

Table 2: General IR Absorption Frequencies for Functional Groups in this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H Stretch 3300-3500
C-H (aromatic) Stretch 3000-3100
C-H (aliphatic) Stretch 2850-3000
C=O (Amide I) Stretch 1630-1695
N-H (Amide II) Bend 1550-1640
C=C Stretch 1400-1600
C-Br Stretch 500-600

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wordpress.com This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions.

For the related compound N-(3-bromophenyl)acetamide, X-ray diffraction analysis revealed an orthorhombic crystal system with the space group P2₁2₁2₁. nih.gov The analysis showed two independent molecules in the asymmetric unit. The conformation of the N-H bond is anti to the meta-bromo substituent on the aromatic ring in both molecules. Furthermore, the C=O bond adopts a conformation that is anti to the N-H bond. The molecules are linked by intermolecular N-H···O hydrogen bonds, forming supramolecular chains with a twisted topology. nih.gov Such detailed structural information is invaluable for understanding the solid-state packing and potential polymorphic forms of the compound.

Table 3: Crystal Data for a Related Compound, N-(3-Bromophenyl)acetamide

Parameter Value
Molecular Formula C₈H₈BrNO
Molecular Weight 214.06
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 4.7836 (6)
b (Å) 18.765 (1)
c (Å) 19.379 (2)
V (ų) 1739.5 (3)
Z 8

Data from a study on N-(3-bromophenyl)acetamide. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. taylorfrancis.com These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. taylorfrancis.com

This compound itself is not chiral and therefore would not exhibit a CD or ORD spectrum. However, if a chiral center were introduced into the molecule, for example by substitution on the acetamide methylene (B1212753) group, the resulting enantiomers could be distinguished and their enantiomeric excess determined using chiroptical methods. researchgate.net The application of these techniques is crucial in the development of single-enantiomer drugs, where the different enantiomers may have distinct biological activities. researchgate.net The comparison of experimental chiroptical spectra with those predicted by theoretical calculations can also be used to determine the absolute configuration of a chiral molecule. researchgate.net

Computational Chemistry and in Silico Studies of 2 3 Bromophenyl Acetamide

Quantum Chemical Calculations on Electronic Structure, Stability, and Reactivity of 2-(3-Bromophenyl)acetamide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. unipd.it For this compound, such calculations can provide deep insights into its geometry, stability, and reactivity.

While a dedicated DFT study specifically on this compound is not extensively reported in the literature, valuable information can be inferred from studies on its isomers and related substituted acetanilides. For instance, the crystal structure of N-(3-bromophenyl)acetamide, an isomer, reveals that the conformation of the N-H bond is anti to the meta-bromo substituent on the aromatic ring in both independent molecules within the asymmetric unit. nih.gov This anti-conformation of the C=O and N-H bonds is a common feature in such structures. nih.gov

DFT calculations, typically employing methods like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and calculate various electronic parameters. eurjchem.com For this compound, these calculations would likely predict a non-planar structure, with the acetamide (B32628) group twisted relative to the bromophenyl ring.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For related bromo-substituted acetamide derivatives, DFT studies have been used to calculate these and other reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, to predict their reactivity. nih.gov

The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify the electrophilic and nucleophilic sites within the molecule. For this compound, the oxygen atom of the carbonyl group would be expected to be the most electronegative region (red), indicating a site for electrophilic attack, while the regions around the hydrogen atoms of the amide and the aromatic ring would be more electropositive (blue), suggesting sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the intramolecular interactions and charge delocalization within the molecule. This analysis can quantify the stabilization energies associated with electron delocalization from lone pairs to antibonding orbitals, providing insights into the stability of different conformations. For acetamide derivatives, NBO analysis has been used to understand the nature of intermolecular interactions with biological molecules. nih.gov

A summary of typical computational parameters that could be determined for this compound based on studies of similar compounds is presented in Table 1.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted Value/Information
Optimized GeometryNon-planar structure with the acetamide group likely twisted relative to the bromophenyl ring.
HOMO-LUMO Energy Gap (ΔE)A key indicator of chemical reactivity. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)The oxygen of the carbonyl group would be the most electronegative site, and the amide and aromatic hydrogens would be the most electropositive sites.
Natural Bond Orbital (NBO) AnalysisWould reveal hyperconjugative interactions and charge delocalization, contributing to the overall stability of the molecule.
Dipole Moment (µ)A measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
Global Reactivity DescriptorsIonization Potential, Electron Affinity, Electronegativity, Chemical Hardness, and Softness would provide a quantitative measure of the molecule's reactivity.

Molecular Dynamics Simulations to Investigate Conformational Landscapes of this compound

An MD simulation of this compound would involve placing the molecule in a simulated environment, typically a box of solvent molecules like water, and then solving Newton's equations of motion for every atom in the system. This generates a trajectory of the molecule's movements over time, from which various properties can be analyzed.

The primary goal of such a simulation would be to identify the stable conformations of the molecule and the energy barriers for interconversion between them. The key dihedral angles to monitor would be those around the C-C and C-N bonds connecting the phenyl ring, the methylene (B1212753) bridge, and the acetamide group. By analyzing the trajectory, one can construct a Ramachandran-like plot for these dihedral angles to visualize the allowed and disallowed conformational regions.

Key insights that could be gained from an MD simulation of this compound include:

Identification of Low-Energy Conformers: The simulation would reveal the most populated and therefore the most stable conformations of the molecule in a given environment.

Intramolecular Hydrogen Bonding: The simulation could identify the presence and stability of any intramolecular hydrogen bonds, which can significantly influence the conformational preferences.

Solvent Effects: Running simulations in different solvents would allow for the study of how the environment affects the conformational equilibrium.

For example, MD simulations on other flexible molecules have shown that the presence of different substituents and the nature of the solvent can have a profound impact on the accessible conformations. acs.org In the case of this compound, the bulky bromine atom and the polar acetamide group would be expected to play a significant role in dictating its conformational behavior.

Prediction of Spectroscopic Properties and Reaction Pathways for this compound

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can be invaluable for the identification and characterization of new compounds. DFT calculations are commonly used to predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. q-chem.comuctm.edu

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of this compound can be calculated by performing a frequency calculation after geometry optimization using a suitable DFT method and basis set. The calculated frequencies are often scaled by an empirical factor to better match experimental data. The resulting predicted IR and Raman spectra would show characteristic peaks for the functional groups present in the molecule, such as:

N-H stretching vibrations of the amide group.

C=O stretching of the amide group.

C-N stretching and C-H bending vibrations.

Aromatic C-H and C=C stretching and bending vibrations.

C-Br stretching vibration.

By comparing the predicted spectra with experimental data, one can confirm the structure of the synthesized compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can also be predicted using DFT calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method. scielo.br The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). q-chem.com

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene protons, and the amide proton. The predicted ¹³C NMR spectrum would similarly show signals for all the unique carbon atoms in the molecule. The accuracy of these predictions is generally good enough to aid in the assignment of experimental spectra. scielo.br

Reaction Pathways: Computational methods can also be used to explore the potential reaction pathways of this compound. By mapping the potential energy surface, it is possible to identify transition states and calculate the activation energies for various reactions, such as nucleophilic substitution at the bromine-substituted carbon or reactions involving the acetamide group. This information is crucial for understanding the reactivity of the molecule and for designing synthetic routes to its derivatives.

In Silico Screening and Molecular Docking Studies of this compound Derivatives with Biological Targets

While this compound itself may or may not have significant biological activity, its derivatives could be of interest as potential therapeutic agents. In silico screening and molecular docking are powerful computational techniques used to identify and evaluate potential drug candidates. japsonline.com

In Silico Screening: This process involves computationally screening a large library of virtual compounds against a specific biological target. For derivatives of this compound, a virtual library could be generated by computationally modifying the parent structure with various functional groups. This library could then be screened for drug-like properties using criteria such as Lipinski's rule of five, which predicts oral bioavailability.

Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). japsonline.com This technique is widely used in drug design to understand the interactions between a potential drug and its target protein at the molecular level.

Based on the structural features of this compound, its derivatives could potentially target a range of biological macromolecules. For instance, various acetamide derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase and as agents targeting receptors involved in neurological disorders. nih.govnih.gov The presence of a bromophenyl group is also a feature in some compounds with anti-HIV activity. nih.gov

A molecular docking study of this compound derivatives would involve:

Selection of a Biological Target: Based on the desired therapeutic application, a relevant protein target would be chosen. For example, based on studies of similar compounds, one might select a kinase, a G-protein coupled receptor, or a viral enzyme. vulcanchem.com

Preparation of the Receptor and Ligands: The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The structures of the this compound derivatives would be generated and optimized.

Docking Simulation: A docking program (e.g., AutoDock, Glide) would be used to predict the binding poses of the ligands in the active site of the receptor.

Analysis of Results: The results would be analyzed based on the predicted binding affinity (scoring function) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein residues.

Table 2 provides a hypothetical example of a molecular docking study of a this compound derivative with a protein kinase.

Table 2: Hypothetical Molecular Docking Results of a this compound Derivative with a Protein Kinase

DerivativePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Derivative A -8.5Lys72, Glu91, Leu148Hydrogen bond with the backbone carbonyl of Glu91. Hydrophobic interactions with Leu148. The bromine atom may form a halogen bond with an electron-rich residue.
Derivative B -7.9Asp161, Phe162Hydrogen bond with the side chain of Asp161. Pi-pi stacking with the phenyl ring of Phe162.
Derivative C -9.2Val53, Ala70, Leu148Extensive hydrophobic interactions with multiple residues. A strong hydrogen bond between the amide N-H and a backbone carbonyl.

Such studies can help in identifying promising lead compounds for further experimental investigation and in understanding the structure-activity relationships (SAR) of this class of molecules.

Compound Names Mentioned in this Article

Applications of 2 3 Bromophenyl Acetamide in Advanced Organic Synthesis

2-(3-Bromophenyl)acetamide as a Key Intermediate in Fine Chemical Synthesis

In the field of fine chemical synthesis, this compound serves as a valuable intermediate, acting as a foundational scaffold for constructing more elaborate organic molecules. lookchem.com Its utility stems from the reactivity of the bromo-substituent on the aromatic ring, which makes it an ideal substrate for a wide array of transition-metal-catalyzed cross-coupling reactions. chemscene.com These reactions are fundamental in modern organic chemistry for creating complex molecular architectures from simpler precursors.

The bromine atom, being a good leaving group, facilitates reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the precise introduction of new alkyl, aryl, or heteroatom-containing groups at the 3-position of the phenyl ring. This versatility makes this compound a key precursor for a range of substituted phenylacetamide derivatives.

Below is a table summarizing potential synthetic transformations involving this compound.

Reaction TypeReagents & ConditionsProduct ClassSignificance
Suzuki Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base2-(Biphenyl-3-yl)acetamide derivativesFormation of C-C bonds to create biaryl structures.
Heck Coupling Alkene, Pd catalyst, Base2-(3-Styrylphenyl)acetamide derivativesFormation of C-C bonds with alkenes.
Buchwald-Hartwig Amination Amine, Pd catalyst, Buchwald ligand, Base2-(3-(Arylamino)phenyl)acetamide derivativesFormation of C-N bonds to introduce aryl or alkylamino groups.
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base2-(3-(Alkynyl)phenyl)acetamide derivativesFormation of C-C bonds with alkynes.
Hydrolysis Acidic or basic conditions3-Bromophenylacetic acidConversion of the amide to a carboxylic acid for further functionalization.

These reactions demonstrate the compound's role as a versatile building block, enabling the synthesis of a diverse library of fine chemicals that are valuable in various research and industrial applications. lookchem.com

Utility of this compound in the Construction of Complex Pharmaceutical Intermediates

The structural framework of this compound is a recurring motif in the design and synthesis of molecules with potential therapeutic applications. cymitquimica.commedchemexpress.com Its role as a pharmaceutical intermediate is well-established, where it is used to build more complex molecules targeted for biological activity. lookchem.com The compound's architecture allows for systematic structural modifications to optimize binding affinity to biological targets like enzymes and receptors.

One notable area of application is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. For example, derivatives of this compound have been used to synthesize novel thiazole (B1198619) and thiadiazole compounds. rasayanjournal.co.in Specifically, the compound has been used as a precursor to create N-(5-(3-bromophenyl)thiazol-2-yl)acetamide, a molecule that incorporates the biologically significant thiazole ring system. rasayanjournal.co.in Thiazole derivatives are known for a wide range of pharmacological activities.

Furthermore, the broader class of brominated phenylacetamides is frequently explored in medicinal chemistry for developing new therapeutic agents. These compounds serve as intermediates in the production of potential antiviral and anticancer agents. The synthesis of modafinil (B37608) analogues, which are investigated as dopamine (B1211576) uptake inhibitors, also involves thio- and sulfinylacetamide structures that share functional similarities with this compound. acs.org

The table below highlights examples of complex molecules derived from or related to this compound that are of interest in pharmaceutical research.

Intermediate/DerivativeSynthetic ApplicationPotential Therapeutic AreaCitation
N-(5-(3-bromophenyl)thiazol-2-yl)acetamideSynthesized from a this compound precursor.Antimicrobial, various rasayanjournal.co.in
2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamideA complex triazole derivative containing the 3-bromophenyl moiety.General drug discovery
Modafinil AnaloguesRelated structures used to explore structure-activity relationships.Treatment of psychostimulant abuse, sleep disorders acs.org
N-(3-Bromophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamideA derivative synthesized for further chemical transformations.Precursor for biologically active amines

Development of Novel Catalytic Ligands or Organocatalysts Derived from this compound

The direct derivatization of this compound to create novel catalytic ligands or organocatalysts is not a widely documented area in scientific literature. However, the structural components of the molecule—the amide group and the reactive bromophenyl ring—are features commonly found in the design of sophisticated catalysts.

The amide functional group is capable of coordinating with metal centers and can act as a hydrogen-bond donor, which is a key feature in many bifunctional organocatalysts. beilstein-journals.org These catalysts often use amide or urea (B33335) groups to activate substrates and control stereochemistry. beilstein-journals.org For instance, chiral bifunctional catalysts are employed in asymmetric synthesis to produce enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. beilstein-journals.orgresearchgate.net

The bromophenyl group serves as a versatile chemical handle. Through cross-coupling reactions, it can be linked to phosphine (B1218219) moieties or other coordinating groups to form ligands for transition-metal catalysis. nih.gov Bulky phosphine ligands are essential for creating the highly active, monoligated L1Pd(0) catalytic species that are crucial in modern cross-coupling reactions. nih.gov

While specific examples starting from this compound are scarce, the principles of catalyst design suggest its potential as a precursor. The synthesis of new catalysts could involve:

Modification of the Amide: The amide nitrogen or the adjacent carbon could be functionalized to introduce chiral auxiliaries or additional coordinating sites.

Functionalization via the Bromo Group: The bromine atom could be replaced with a phosphine, an N-heterocyclic carbene precursor, or other ligand structures via substitution or coupling reactions.

Thus, while direct applications are yet to be broadly reported, the fundamental reactivity of this compound makes it a plausible starting point for developing custom catalysts for specialized synthetic challenges.

Applications in Materials Science as a Building Block for Functional Polymers or Organic Frameworks

In materials science, the application of this compound as a direct building block for functional polymers or organic frameworks is an emerging area with significant potential, though specific, published examples are limited. cymitquimica.com The interest in this and similar molecules stems from their inherent functionalities that can be exploited to construct well-defined, high-performance materials. evitachem.com

The key features relevant to materials science are:

The Bromine Atom: This site allows for polymerization through various cross-coupling reactions, such as Suzuki or Yamamoto polycondensation, to form conjugated polymers. These polymers are of interest for their potential electronic and optical properties, making them suitable for applications in organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The Amide Group: The N-H and C=O functionalities of the amide group can form strong intermolecular hydrogen bonds. This hydrogen bonding can direct the self-assembly of molecules, leading to the formation of ordered supramolecular structures or providing stability and structural integrity to a polymer network.

While this compound itself is not yet a prominent monomer, its structural isomer, N-(4-Bromophenyl)acetamide, has been successfully used in the synthesis of nitrogen-rich Covalent Organic Frameworks (COFs). uni-muenchen.de In that research, the bromo-substituted acetamide (B32628) was used as a starting material to create a cyano-functionalized monomer, which was then used to build the porous, crystalline COF material. uni-muenchen.de This example highlights the potential of bromophenyl acetamide isomers as valuable precursors for creating advanced porous materials with applications in gas storage, separation, and catalysis. The use of the meta-substituted isomer, this compound, could lead to frameworks with different pore geometries and properties.

Research into the Biological and Medicinal Chemistry Relevance of 2 3 Bromophenyl Acetamide and Its Derivatives

Investigation of 2-(3-Bromophenyl)acetamide as a Privileged Scaffold for Bioactive Molecules

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The this compound core structure has demonstrated this characteristic, serving as a versatile template for the design of a variety of bioactive compounds. Its derivatives have shown potential in treating a wide array of conditions, including cardiovascular disorders, cancer, and inflammatory diseases. google.comgoogle.com

The utility of the this compound scaffold lies in its synthetic accessibility and the ability to introduce diverse substituents at multiple positions, allowing for the fine-tuning of pharmacological properties. This adaptability has enabled researchers to explore a vast chemical space and identify potent and selective modulators of various biological pathways.

Exploration of Potential Pharmacological Targets and Mechanisms of Action for this compound Derivatives

Derivatives of the this compound scaffold have been investigated as inhibitors of several key enzymes. For instance, related compounds, specifically phenoxyphenylacetic acid derivatives, have demonstrated endothelin antagonist activity. google.com Endothelin is a potent vasoconstrictor peptide implicated in various cardiovascular diseases. By blocking the binding of endothelin to its receptors, these compounds can mitigate its physiological effects and have potential therapeutic applications in conditions like hypertension, myocardial infarction, and vasospasm. google.com

Furthermore, certain 2-amino-1,3-thiazole derivatives, which can be conceptually related to the this compound structure, have been identified as inhibitors of protein kinases. google.com These enzymes play a crucial role in cell signaling and are often dysregulated in cancer. The inhibition of cyclin-dependent kinases (cdks), for example, can halt unregulated cell proliferation, making these compounds promising candidates for anticancer therapies. google.com The inhibitory activity of these compounds is often assessed using assays that measure the transfer of a radiolabeled phosphate (B84403) group to a substrate. google.com

Table 1: Examples of Enzyme Inhibition by Related Compounds

Compound ClassTarget Enzyme/ReceptorPotential Therapeutic Application
Phenoxyphenylacetic acid derivativesEndothelin ReceptorsCardiovascular diseases (e.g., hypertension, myocardial infarction) google.com
2-amino-1,3-thiazole derivativesProtein Kinases (e.g., cdk/cyclin)Cancer, cell proliferative disorders google.com

Receptor binding assays are fundamental in determining the affinity of a compound for its biological target. For derivatives of this compound, these assays are crucial for understanding their mechanism of action. In the context of endothelin antagonism, binding assays are used to evaluate the ability of these compounds to displace endothelin from its receptors. google.com These studies provide valuable information on the specific receptor subtypes (ETA and ETB) with which the compounds interact, which is critical for developing selective therapies. google.com

The data obtained from these assays, often expressed as IC50 values (the concentration of an inhibitor required to reduce the binding of a radioligand by 50%), helps in quantifying the potency of the compounds and guiding further structural modifications to enhance binding affinity and selectivity.

Cell-based assays provide a more physiologically relevant context to evaluate the activity of compounds. For derivatives of this compound, these assays are used to assess their effects on various cellular processes. In the realm of cancer research, cell proliferation assays are employed to determine the ability of these compounds to inhibit the growth of various cancer cell lines. google.com

Derivatives of this scaffold have shown potential in treating a variety of cancers, including carcinomas of the bladder, breast, and colon, as well as hematopoietic tumors. google.com Beyond cancer, these compounds have also been investigated for their role in modulating inflammatory responses and their potential use in treating conditions such as pulmonary fibrosis, arthritis, and atherosclerosis-associated vascular smooth muscle cell proliferation. google.com

Receptor Binding Assays and Ligand-Target Interactions for this compound Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Biologically Active this compound Analogues

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound analogues, SAR studies involve systematically modifying different parts of the molecule—the phenyl ring, the acetamide (B32628) moiety, and the bromine substituent—and evaluating the impact of these changes on potency and selectivity.

For example, in the development of enzyme inhibitors, variations in the substituents on the phenyl ring can significantly affect the compound's ability to fit into the active site of the target enzyme. The nature and position of these substituents can influence hydrophobic, electronic, and steric interactions, all of which are critical for binding.

Quantitative Structure-Activity Relationship (QSAR) studies take this a step further by using statistical methods to correlate the physicochemical properties of the compounds with their biological activities. This approach allows for the development of predictive models that can guide the design of new, more potent analogues.

Metabolic Stability and In Vitro Biotransformation Studies of this compound Derivatives

For any potential drug candidate, understanding its metabolic fate is crucial. Metabolic stability studies assess how a compound is metabolized by enzymes in the body, primarily in the liver. These studies, often conducted in vitro using liver microsomes or hepatocytes, provide insights into the compound's half-life and potential for forming active or toxic metabolites.

Future Directions and Emerging Research Avenues for 2 3 Bromophenyl Acetamide

Development of Sustainable and Green Chemistry Approaches for 2-(3-Bromophenyl)acetamide Synthesis

The chemical industry's increasing focus on environmental stewardship is driving the development of green and sustainable synthetic methodologies. For a compound like this compound, future research will likely prioritize the adoption of processes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Research into the synthesis of related acetamide (B32628) and heterocyclic derivatives has highlighted several promising green chemistry approaches. These include the use of environmentally benign catalysts, such as calcinized eggshell, and alternative, greener solvent systems like water or deep eutectic solvents. ijpsjournal.comtandfonline.com For instance, a "click chemistry" approach has been successfully used for the green synthesis of 1,4-disubstituted 1,2,3-triazole acetamide derivatives, achieving excellent yields in water and n-butanol. researchgate.net Such methodologies demonstrate a shift away from traditional organic solvents and harsh reagents.

Future efforts for synthesizing this compound and its analogues could focus on:

Biocatalysis: Employing enzymes, such as laccase in combination with mediators like TEMPO, for selective oxidation reactions in aqueous media. uniovi.es This approach has been demonstrated in the synthesis of optically active amines from racemic alcohols, a pathway that could be adapted for producing chiral derivatives of this compound. uniovi.es

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and reduce energy input, as demonstrated in the synthesis of quinazolinone derivatives. tandfonline.com

Use of Novel Catalysts: Exploring waste-derived materials, such as copper flakes, for reductive acetamidation of nitroarenes, which could provide a sustainable route to amino-precursors of the target compound. acs.org

Green Chemistry ApproachKey FeaturesPotential Application to this compound SynthesisReference
Click ChemistryHigh efficiency, use of green solvents (water, n-butanol), excellent yields (>90%).Synthesis of triazole-containing derivatives of this compound. researchgate.net
Microwave-Assisted SynthesisReduced reaction times, lower energy consumption, use of deep eutectic solvents.Accelerating the core synthesis steps of this compound. tandfonline.com
Biocatalysis (Laccase/TEMPO)Use of enzymes in aqueous buffer, high conversion rates for specific substrates.Enantioselective synthesis of chiral derivatives. uniovi.es
Environmentally Benign CatalystsUtilization of waste materials like calcinized eggshell as a heterogeneous catalyst.Catalyzing condensation or amidation reactions in the synthetic pathway. ijpsjournal.com

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Derivatives

Artificial Intelligence (AI) and Machine Learning (ML) are rapidly becoming indispensable tools in chemical research, capable of accelerating the discovery and optimization of new molecules. artinhci.comspringerprofessional.de For this compound, these computational approaches can be leveraged to explore vast chemical spaces, predict properties, and optimize reaction conditions.

While specific ML models for this compound are not yet prevalent, the general methodologies are highly applicable. mdpi.comarxiv.org ML algorithms can be trained on existing chemical datasets to predict the biological activities, pharmacokinetic properties (ADMET), and toxicity of novel derivatives. ontosight.ai This predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.

Future research directions integrating AI and ML could include:

De Novo Drug Design: Using generative models to design novel derivatives of this compound with desired properties, such as enhanced binding affinity to a specific biological target.

Reaction Optimization: Employing ML algorithms to predict optimal reaction conditions (e.g., temperature, solvent, catalyst) for the synthesis of the compound and its analogues, leading to higher yields and purity. mdpi.com

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to understand how structural modifications to the this compound scaffold affect its biological activity.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Predictive ModelingTraining algorithms to predict properties like biological activity, toxicity, and solubility.Accelerates the screening of virtual compounds, focusing synthetic efforts on the most promising derivatives. artinhci.comontosight.ai
Generative DesignUsing models like recurrent neural networks (RNNs) or generative adversarial networks (GANs) to create novel molecular structures.Discovery of entirely new derivatives with potentially superior performance or novel applications. springerprofessional.de
Process OptimizationApplying ML to analyze data from chemical reactions to identify optimal conditions for synthesis.Improves manufacturing efficiency, yield, and purity while reducing costs and waste. mdpi.com
Robotics and AutomationIntegrating ML with automated synthesis platforms to enable high-throughput screening and optimization of reaction pathways.Enables rapid exploration of a wide range of synthetic variations and derivatives.

Exploration of Novel Applications in Nanoscience or Supramolecular Chemistry for this compound

The structural features of this compound, particularly its capacity for hydrogen bonding via the amide group, make it an interesting candidate for applications in supramolecular chemistry and nanoscience. The study of intermolecular interactions is key to designing self-assembling systems and novel materials.

Research on the isomeric compound, N-(3-bromophenyl)acetamide, has revealed that its molecules are linked through N-H···O hydrogen bonds, forming supramolecular chains. iucr.orgnih.gov The conformation of the N-H bond is anti to the C=O bond, which facilitates this chain formation. iucr.org Similar interactions are observed in 2-bromo-N-(4-bromophenyl)acetamide, where molecules pack into supramolecular chains along the c-axis. iucr.orgresearchgate.net These findings suggest that this compound could also form predictable, ordered structures through self-assembly.

Emerging research avenues in this area include:

Crystal Engineering: Utilizing the predictable hydrogen-bonding networks of this compound and its derivatives to design and construct complex, functional crystalline materials, such as porous coordination polymers. vulcanchem.com

Supramolecular Polymers: Investigating the self-assembly of specifically designed derivatives into higher-order structures like helical polymers in non-polar solvents. vulcanchem.com

Nanoreactors: Employing nano-sized systems, such as reverse micelles, to control the synthesis of derivatives. An aqueous facile synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, which can be formed from related precursors, has been demonstrated using reverse zinc oxide micelles as a nanoreactor. frontiersin.org

Advanced Mechanistic Studies of Reactions Involving this compound

A deep understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing efficient synthetic transformations. The presence of the bromine atom and the acetamide group provides multiple sites for chemical reactions.

The mechanism of action for the related N-(3-bromophenyl)acetamide involves its interaction with nucleophiles, where the carbonyl carbon of the amide group is a primary site for attack. evitachem.com The compound can also undergo hydrolysis under acidic or basic conditions to yield 3-bromoaniline (B18343) and acetic acid. evitachem.com

Future advanced mechanistic studies could focus on:

Computational Modeling: Using quantum calculations to investigate reaction pathways, transition states, and activation energies for reactions such as nucleophilic substitution or coupling reactions. Such studies have been used to understand why Eschenmoser coupling reactions are more favorable for certain bromo-amides over others by analyzing the acidity of intermediary α-thioiminium salts. beilstein-journals.org

Kinetic Analysis: Performing detailed kinetic studies to elucidate the reaction orders, rate constants, and activation parameters for key transformations. This has been applied to the hydrolysis of N-(Sulfonatooxy)-3-bromoacetanilide to understand its acid- and base-dependent mechanisms. evitachem.com

Spectroscopic Interrogation: Utilizing advanced spectroscopic techniques (e.g., in-situ NMR, time-resolved IR) to detect and characterize transient intermediates in reactions involving this compound, providing direct evidence for proposed mechanisms.

Q & A

Q. What synthetic routes are commonly employed to prepare 2-(3-Bromophenyl)acetamide, and how can purity be ensured during synthesis?

this compound is typically synthesized via bromination of phenylacetic acid derivatives or amidation of 3-bromophenylacetic acid. A critical step involves using Fe(III)-catalyzed N-amidomethylation of anilines with trifluoroacetamide precursors, followed by purification via thin-layer chromatography (TLC) to isolate the product . Purity validation requires high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., observed [M-H]⁻ at m/z 529.0395 for a brominated analog) and nuclear magnetic resonance (NMR) to verify substituent positions and absence of regioisomeric impurities .

Q. How can the crystal structure and hydrogen bonding patterns of this compound be characterized?

Single-crystal X-ray diffraction (SCXRD) reveals orthorhombic symmetry (space group P2₁2₁2₁) with lattice parameters a = 4.78 Å, b = 18.77 Å, and c = 19.38 Å. Hydrogen atoms are geometrically constrained, and the acetamide group forms intermolecular hydrogen bonds with the bromophenyl moiety, stabilizing the crystal lattice. These interactions are critical for understanding solubility and solid-state reactivity .

Q. What analytical methods are recommended for quantifying this compound in complex mixtures?

Reverse-phase HPLC coupled with UV detection (λ = 254 nm) is effective for quantification. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) provides high sensitivity, detecting limits as low as 0.1 ng/mL. Calibration curves should use deuterated internal standards to correct for matrix effects .

Advanced Research Questions

Q. How can structural discrepancies arising from regioisomeric impurities (e.g., ortho vs. meta substitution) be resolved during synthesis?

Misassignment of regioisomers (e.g., 2-(2-hydroxyphenyl)acetamide vs. 2-(3-hydroxyphenyl)acetamide) can occur due to incorrect starting materials. To resolve this, use LC-HRMS/MS fragmentation patterns: the meta isomer (3-bromo) shows distinct [M-H]⁻ ions at m/z 529.04, while the ortho isomer exhibits a unique fragmentation pathway at m/z 215.04. Additionally, ¹H-NMR chemical shifts for aromatic protons (δ 7.2–7.8 ppm) differ between isomers .

Q. What catalytic systems optimize the yield of this compound derivatives in cross-coupling reactions?

Fe(III)-catalyzed systems improve N-amidomethylation efficiency with secondary anilines, achieving yields up to 71%. Optimization involves varying solvent polarity (e.g., DMF vs. acetonitrile) and reaction temperature (80–120°C). Kinetic studies show that electron-withdrawing groups on the phenyl ring enhance reaction rates by stabilizing transition states .

Q. How does this compound interact with biological targets such as Bcl-2/Mcl-1 proteins?

Derivatives like N-((3-bromophenyl)sulfonyl)-2-(indol-3-yl)acetamide exhibit dual inhibition of Bcl-2/Mcl-1, with IC₅₀ values < 1 µM. Molecular docking reveals that the bromophenyl group occupies a hydrophobic pocket, while the acetamide moiety forms hydrogen bonds with Asp108 and Arg263 residues. Structure-activity relationship (SAR) studies indicate that meta-bromo substitution enhances binding affinity by 3-fold compared to para-substituted analogs .

Q. What stability challenges arise during long-term storage of this compound, and how are they mitigated?

The compound is susceptible to hydrolysis under humid conditions, forming 3-bromophenylacetic acid. Stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in amber vials with desiccants. Lyophilization or formulation with cyclodextrin derivatives improves aqueous stability for in vitro assays .

Q. How can computational methods predict the antioxidant activity of this compound derivatives?

Density functional theory (DFT) calculates HOMO-LUMO gaps to correlate electron-donating capacity with radical scavenging efficacy. Derivatives with hydroxylamine substituents (e.g., 2-(3-(hydroxyimino)methyl-indol-1-yl)acetamide) show enhanced activity (EC₅₀ = 12 µM in DPPH assays) due to low bond dissociation energies (BDE < 85 kcal/mol) for hydrogen abstraction .

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2-(3-Bromophenyl)acetamide

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